![molecular formula C20H22N6O2 B2553772 N~4~-(4-ethoxyphenyl)-1-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide CAS No. 1251707-72-8](/img/structure/B2553772.png)

N~4~-(4-ethoxyphenyl)-1-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of these IPAs involves the introduction of an N-(2-phenoxyethyl) moiety to the imidazo[1,2-a]pyridine carboxamide scaffold. The papers describe the chemical synthesis process, which has led to the creation of several compounds with varying substituents. The synthesis strategy was successful in producing compounds with potent antitubercular activity, as demonstrated by the low minimum inhibitory concentration (MIC) values .

Molecular Structure Analysis

The molecular structure of these IPAs is characterized by the presence of an imidazo[1,2-a]pyridine core, which is essential for the observed biological activity. The variations in the substituents attached to this core structure have been systematically explored to optimize the antitubercular activity and pharmacokinetic properties. The structure-activity relationship (SAR) studies have been crucial in identifying the most promising candidates for further development .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these IPAs are not detailed in the provided abstracts. However, it can be inferred that the reactions are carefully designed to introduce the desired functional groups while maintaining the integrity of the imidazo[1,2-a]pyridine core. The optimization of these reactions is likely a key aspect of the research, aiming to improve yields and purity of the final compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized IPAs, such as solubility, stability, and pharmacokinetic profiles, have been evaluated. Compounds such as 10j, 15b, and 15d have been highlighted for their acceptable safety profiles and promising pharmacokinetic properties, which are critical for the development of new drugs. These properties are essential for ensuring that the compounds can be effectively used in a clinical setting .

Wissenschaftliche Forschungsanwendungen

DNA-Binding Applications

A significant application of related imidazole and pyrrole derivatives involves their use in designing DNA-binding polyamides. These compounds exhibit specificity in binding to DNA sequences, which is crucial for regulating gene expression and could potentially be harnessed for therapeutic purposes. For instance, the development of the 2-(4-trifluoromethylphenylsulfonyl)ethoxycarbonyl (Tsc) function as a novel base-sensitive amino-protecting group facilitates the preparation of DNA-binding polyamides. These polyamides were synthesized efficiently on a solid phase, underpinning their potential in gene regulation applications (Choi et al., 2003).

Antiprotozoal Activity

Imidazole and pyrrole derivatives, similar to the compound , have been evaluated for their antiprotozoal activity. Novel dicationic imidazo[1,2-a]pyridines have shown strong DNA affinities and significant in vitro and in vivo activities against pathogens like Trypanosoma and Plasmodium, highlighting their potential as antiprotozoal agents. This research opens avenues for developing new treatments against diseases such as sleeping sickness and malaria (Ismail et al., 2004).

Synthetic Methodologies

Research into imidazole and pyrrole derivatives also contributes to advancements in synthetic chemistry. For example, an efficient synthesis of new imidazo[1,2-a]pyridine-6-carbohydrazide derivatives via a five-component cascade reaction has been reported. This method highlights the versatility and efficiency of synthesizing N-fused heterocyclic compounds, which could be pivotal in developing novel pharmacologically active molecules (Hosseini & Bayat, 2019).

Antituberculosis Activity

Another area of application involves the design and synthesis of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides as new anti-tuberculosis agents. These compounds have shown excellent in vitro activity against both drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains. This research signifies the potential of imidazole and pyrrole derivatives in addressing the challenge of tuberculosis, particularly drug-resistant forms (Li et al., 2020).

Eigenschaften

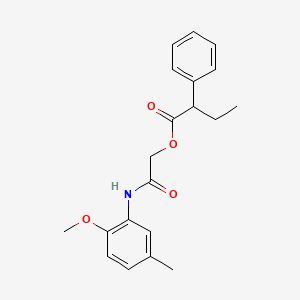

IUPAC Name |

N-(4-ethoxyphenyl)-1-(6-pyrrolidin-1-ylpyrimidin-4-yl)imidazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O2/c1-2-28-16-7-5-15(6-8-16)24-20(27)17-12-26(14-23-17)19-11-18(21-13-22-19)25-9-3-4-10-25/h5-8,11-14H,2-4,9-10H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REBVLBNGYPPVAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)C3=CC(=NC=N3)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-1-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2553690.png)

![Cyclopentyl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2553694.png)

![1-[1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]pyrazol-4-amine;hydrochloride](/img/structure/B2553695.png)

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-6-carboxylic acid](/img/structure/B2553696.png)

![N-(4-((3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2553703.png)

![3-ethyl-7-((4-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2553707.png)

![N-(4-bromophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2553708.png)

![N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2553709.png)